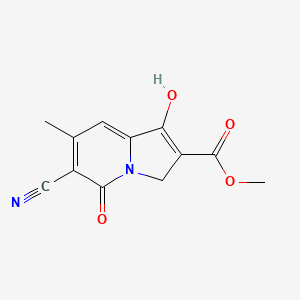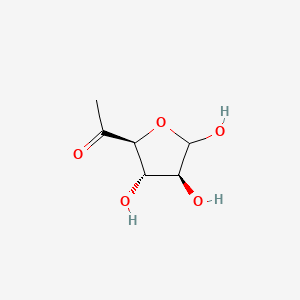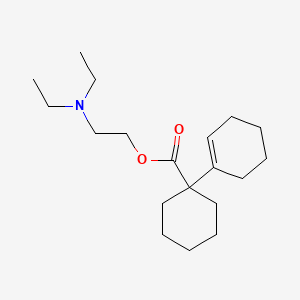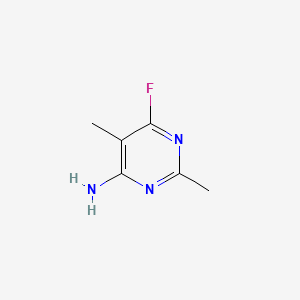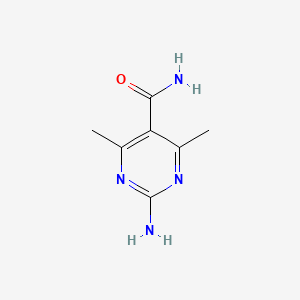![molecular formula C20H19NO4 B580059 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol CAS No. 159600-61-0](/img/structure/B580059.png)
4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol” is a chemical compound with the molecular formula C20H19NO4 . It is also known by other names such as 4’-Hydroxy-Pyriproxyfen and Pyriproxyfen-4’-hydroxy .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.37 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, topological polar surface area, and more are available on PubChem .Scientific Research Applications
Fluorination of Phenols
4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol can be involved in the selective fluorination of phenols. This process uses a removable 2-pyridyloxy group as an auxiliary, indicating potential applications in modifying the chemical properties of phenols for various research purposes (Lou et al., 2015).
Bioremediation of Environmental Pollutants
Compounds like 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol could have roles in the bioremediation of environmental pollutants such as Bisphenol A. Laccase enzymes, for instance, can degrade these pollutants in non-aqueous systems, hinting at potential environmental applications (Chhaya & Gupte, 2013).
Studies on Plant Metabolism
Investigations into the metabolism of similar compounds in plants, like tomatoes, have been conducted. These studies are important for understanding how plants metabolize various chemicals, which has implications in agriculture and plant biology (Fukushima, Fujisawa, & Katagi, 2005).
Oxidation and Reduction Studies
Research on the oxidation and reduction properties of phenols can be linked to compounds like 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol. These studies are crucial in understanding the chemical behavior of phenols and their derivatives, which can be applied in various scientific and industrial contexts (Chandra & Uchimaru, 2002).
Medicinal Chemistry
In medicinal chemistry, derivatives of phenols have been explored as aldose reductase inhibitors and have shown antioxidant properties. This suggests potential therapeutic applications in the treatment of diseases related to oxidative stress (La Motta et al., 2007).
properties
IUPAC Name |
4-[4-(2-pyridin-2-yloxypropoxy)phenoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-15(24-20-4-2-3-13-21-20)14-23-17-9-11-19(12-10-17)25-18-7-5-16(22)6-8-18/h2-13,15,22H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAGDWMWQOLALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=C(C=C2)O)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-(Pyridin-2-yloxy)propoxy)phenoxy)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)
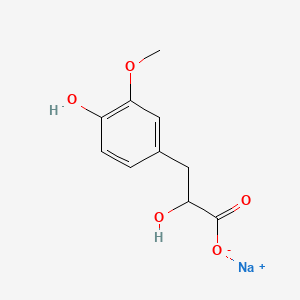
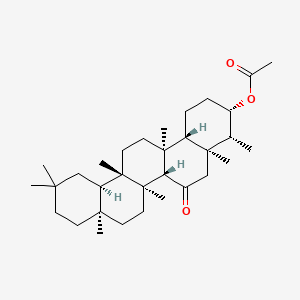
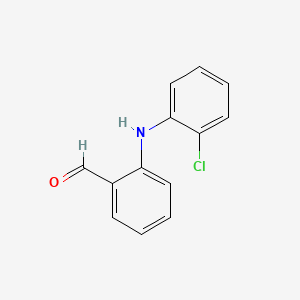
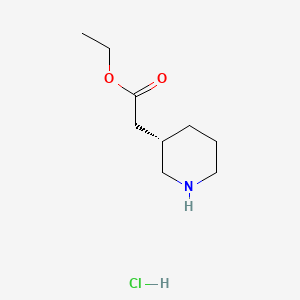
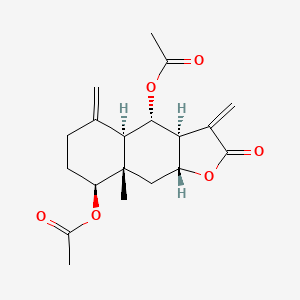

![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)
